molecular formula C6H9O7- B1231664 L-guluronate

L-guluronate

Cat. No.: B1231664
M. Wt: 193.13 g/mol
InChI Key: IAJILQKETJEXLJ-SQOUGZDYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-guluronate is a guluronate. It is a conjugate base of a L-guluronic acid.

Scientific Research Applications

Alginate Lyase and Biorefinery of Brown Algae

L-Guluronate, as a component of alginate in brown algae, is significant in the study of alginate lyases. These lyases degrade alginate into alginate oligosaccharides (AOs) with potential pharmaceutical applications. This research is important for the biorefinery of brown algae and the development of bioactive substances for pharmaceutical use (Gao et al., 2021).

Mucus Barrier Function and Matrix Structure

Research has explored the impact of guluronate oligomers on mucus barrier properties. Guluronate oligomers have been shown to improve nanoparticle mobility in mucus matrices and alter mucin matrix architecture, suggesting potential applications in mucosal delivery of nanomedicines (Nordgård et al., 2014).

Anti-inflammatory Activity

Studies on guluronate oligosaccharides have identified anti-inflammatory properties. These oligosaccharides can attenuate inflammatory responses in cells, suggesting potential as nutraceuticals for inflammation management (Zhou et al., 2015).

Surfactant Compositions from Polyguluronates

Research has also focused on converting polyguluronates and alginates into surfactant compositions. This process offers an efficient method for creating bio-based surfactants, potentially useful in various industrial applications (Sari-Chmayssem et al., 2016).

Hypolipidemic Effects on HepG2 Cells

Studies have explored the hypolipidemic effects of sulfated low molecular weight guluronate on human hepatocellular carcinoma HepG2 cell line, revealing insights into the potential therapeutic applications of these compounds in managing lipid levels (Liu et al., 2014).

Fungal D-Glucuronate Catabolism

Research into fungal pathways for D-glucuronate catabolism has identified a novel enzyme in Aspergillus niger that forms L-idonate from 2-keto-L-gulonate. This discovery is significant for understanding the metabolic pathways of fungi and potential industrial applications (Kuivanen et al., 2016).

Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-M

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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